molecular formula C6H8N2OS B3019759 N,N-dimethylthiazole-4-carboxamide CAS No. 64649-22-5

N,N-dimethylthiazole-4-carboxamide

Cat. No.: B3019759
CAS No.: 64649-22-5
M. Wt: 156.2
InChI Key: VCLAUDJGVOIUPY-UHFFFAOYSA-N
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Description

N,N-dimethylthiazole-4-carboxamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylthiazole-4-carboxamide typically involves the reaction of thiazole derivatives with dimethylamine. One common method includes the reaction of thiazole-4-carboxylic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylthiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethylthiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dimethylthiazole-4-carboxamide involves its interaction with various molecular targets. The compound can modulate biochemical pathways by binding to specific enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-8(2)6(9)5-3-10-4-7-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLAUDJGVOIUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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